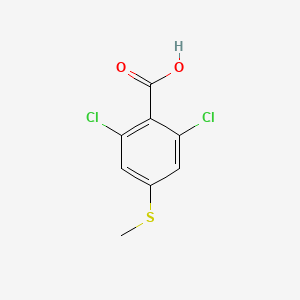![molecular formula C6H9BN2O3 B13465241 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid is a heterocyclic compound that features both imidazole and oxazine rings fused together. The boronic acid functional group attached to this structure makes it a valuable compound in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid typically involves the formation of the imidazo[2,1-c][1,4]oxazine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve efficient production. Continuous flow chemistry techniques may also be employed to enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The imidazo[2,1-c][1,4]oxazine core may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol: This compound features a methanol group instead of a boronic acid group, which alters its reactivity and applications.
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}propanoic acid:
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride: This compound has a methanamine group, which affects its biological activity and chemical behavior.
Uniqueness
The presence of the boronic acid group in {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid makes it unique among its analogs. This functional group imparts distinct reactivity, particularly in cross-coupling reactions and enzyme inhibition, making it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H9BN2O3 |
|---|---|
Peso molecular |
167.96 g/mol |
Nombre IUPAC |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylboronic acid |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)5-3-8-6-4-12-2-1-9(5)6/h3,10-11H,1-2,4H2 |
Clave InChI |
SHQDJWXRDCPXEU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C2N1CCOC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
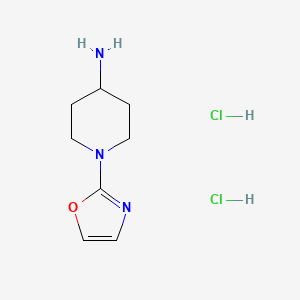
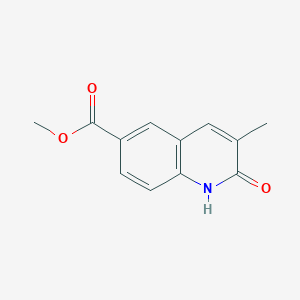
![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
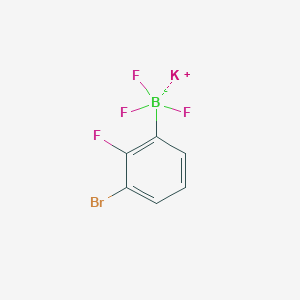
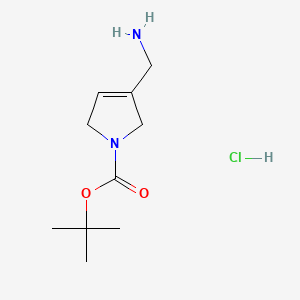
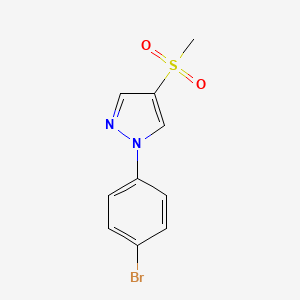
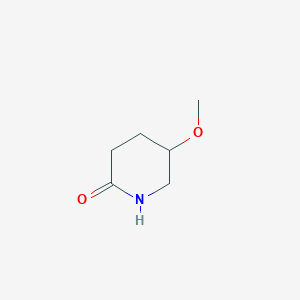
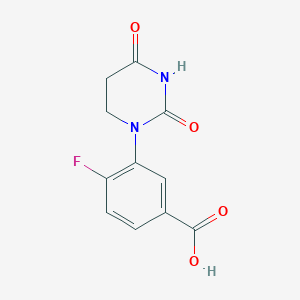
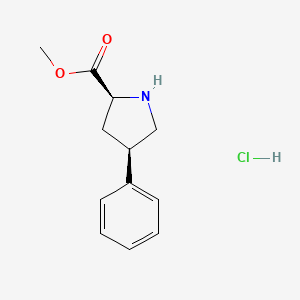
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
